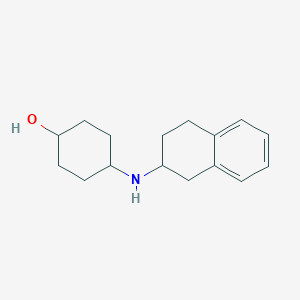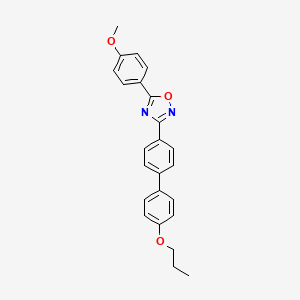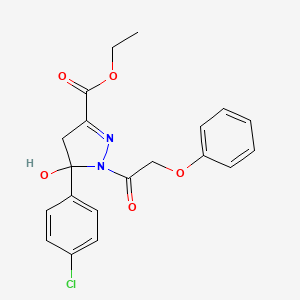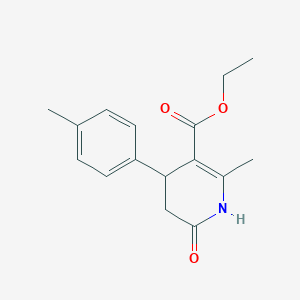
4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also has analgesic effects by reducing the sensitivity of pain receptors in the brain. Additionally, it has been shown to improve cognitive function and memory by increasing the levels of neurotransmitters such as acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and purified using standard techniques. Additionally, it has low toxicity and is relatively safe to handle. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Additionally, its effects may vary depending on the dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol. One direction is to further investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to study its effects on other neurotransmitters and enzymes involved in neurological function. Additionally, its potential applications in other fields such as cancer research and drug development should be explored further.
Métodos De Síntesis
The synthesis of 4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol involves the reaction of 1,2,3,4-tetrahydro-2-naphthol with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of the desired product, which can be purified using column chromatography. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
4-(1,2,3,4-tetrahydro-2-naphthalenylamino)cyclohexanol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, it has been investigated for its potential use as a drug delivery system, as it can cross the blood-brain barrier and target specific regions of the brain.
Propiedades
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16-9-7-14(8-10-16)17-15-6-5-12-3-1-2-4-13(12)11-15/h1-4,14-18H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZGTDSQRZYAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,4-Tetrahydronaphthalen-2-ylamino)cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)
![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)